N-Methyl Substitution: Predicted Impact on Lipophilicity and Metabolic Stability vs. Des-Methyl Analog
The N-methyl group in 950258-69-2 converts the sulfamoyl nitrogen from a hydrogen-bond donor (secondary sulfonamide) to a purely hydrogen-bond acceptor (tertiary sulfonamide). Compared to the des-methyl analog 3-[(4-methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid (CAS 931744-67-1, MW 313.35 g/mol), this modification is associated with a predicted increase in logP and enhanced metabolic stability due to the removal of a site vulnerable to N-dealkylation or glucuronidation. In a structurally related sulfamoyl-thiophene series, N-methylation was a critical structural determinant for PPARβ/δ binding affinity, directly impacting the selectivity profile. [1] While direct, experimentally measured logP values or intrinsic clearance rates for 950258-69-2 have not been publicly reported, the class-level consensus indicates that N-methyl sulfamoyl compounds consistently exhibit higher lipophilicity and prolonged metabolic half-life compared to their NH counterparts, affecting both in vitro assay performance and procurement suitability for long-term studies.
| Evidence Dimension | Predicted LogP and Metabolic Stability Trend |
|---|---|
| Target Compound Data | N-methyl tertiary sulfonamide structure (CAS 950258-69-2, MW 327.4 g/mol) |
| Comparator Or Baseline | Des-methyl secondary sulfonamide analog (CAS 931744-67-1, MW 313.35 g/mol) |
| Quantified Difference | Not experimentally quantified in public domain; structural class predicts elevated logP and reduced H-bond donor count for 950258-69-2. |
| Conditions | In silico property prediction based on structural analogs in the sulfamoyl-thiophene carboxylic acid class. |
Why This Matters
Procurement of the correct N-methylated compound is essential to avoid altered solubility, permeability, and metabolic susceptibility that can confound biological assay results and synthetic route efficiency.
- [1] Toth, P. M., et al. 'High-Affinity Peroxisome Proliferator-Activated Receptor β/δ-Specific Ligands with Pure Antagonistic or Inverse Agonistic Properties.' Molecular Pharmacology, 2011, 80(5), 828-838. View Source
